molecular formula C22H18O4 B11149796 5-methyl-2-phenyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione

5-methyl-2-phenyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione

Cat. No.: B11149796
M. Wt: 346.4 g/mol
InChI Key: TYTVOLAJYUHKBH-UHFFFAOYSA-N
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Description

5-methyl-2-phenyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a fused ring system that includes a chromene core, a cyclopentane ring, and a pyran ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-phenyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the chromene core: This can be achieved through the condensation of resorcinol with an appropriate aldehyde under acidic conditions to form a 2H-chromene derivative.

    Cyclopentane ring formation: The chromene derivative is then subjected to a cyclization reaction with a suitable diene or dienophile to form the cyclopentane ring.

    Pyran ring closure: The final step involves the formation of the pyran ring through an intramolecular cyclization reaction, often catalyzed by a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-phenyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds with varying degrees of saturation.

Scientific Research Applications

5-methyl-2-phenyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as anticancer, antibacterial, and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-methyl-2-phenyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival. Additionally, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2H-chromene derivatives: Compounds with a similar chromene core but lacking the fused cyclopentane and pyran rings.

    Pyrano[2,3-f]chromenes: Compounds with a similar pyran ring fused to the chromene core but without the cyclopentane ring.

    Cyclopenta[c]chromenes: Compounds with a cyclopentane ring fused to the chromene core but without the pyran ring.

Uniqueness

5-methyl-2-phenyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione is unique due to its fused ring system, which imparts distinct chemical and biological properties. The combination of the chromene, cyclopentane, and pyran rings in a single molecule provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

8-methyl-4-phenyl-3,11-dioxatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2(7),8,13(17)-tetraene-6,12-dione

InChI

InChI=1S/C22H18O4/c1-12-10-18-20(14-8-5-9-15(14)22(24)26-18)21-19(12)16(23)11-17(25-21)13-6-3-2-4-7-13/h2-4,6-7,10,17H,5,8-9,11H2,1H3

InChI Key

TYTVOLAJYUHKBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=O)CC(O4)C5=CC=CC=C5

Origin of Product

United States

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